molecular formula C22H25N3O5 B4475864 4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole

4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole

Cat. No.: B4475864
M. Wt: 411.5 g/mol
InChI Key: CXKZVNGFJDWEQD-UHFFFAOYSA-N
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Description

The compound 4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole is a complex organic molecule featuring multiple functional groups, including oxazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are frequently used.

    Substitution: Reagents like (e.g., amines, thiols) and (e.g., alkyl halides) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it valuable for biochemical assays .

Medicine

Medically, the compound has potential as a therapeutic agent . Its structural features suggest it could be developed into drugs targeting specific receptors or enzymes involved in disease pathways.

Industry

Industrially, the compound can be used in the development of advanced materials such as polymers and nanomaterials . Its properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which 4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole exerts its effects involves its interaction with specific molecular targets . These targets could include enzymes , receptors , or ion channels . The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)
  • 4-((2S,3R)-4-(Benzo[d][1,3]dioxol-5-yl)-2,3-dimethylbutyl)-2-methoxyphenol

Uniqueness

Compared to similar compounds, 4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole stands out due to its dual oxazole rings and pyrrolidine moiety . These features confer unique chemical reactivity and biological activity , making it a versatile compound for various applications.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-[2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-5-17-21(13(2)23-29-17)16-7-6-10-25(16)22(26)15-12-19(30-24-15)14-8-9-18(27-3)20(11-14)28-4/h8-9,11-12,16H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKZVNGFJDWEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)C2CCCN2C(=O)C3=NOC(=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole
Reactant of Route 3
4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole
Reactant of Route 4
4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole
Reactant of Route 5
4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
4-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole

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